5-Chloro-6-(methylthio)nicotinaldehyde
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Overview
Description
5-Chloro-6-(methylthio)nicotinaldehyde is an organic compound with the molecular formula C7H6ClNOS and a molecular weight of 187.65 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 5-position and a methylthio group at the 6-position on the nicotinaldehyde ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(methylthio)nicotinaldehyde typically involves the chlorination and methylthiolation of nicotinaldehyde. One common method includes the following steps:
Chlorination: Nicotinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Methylthiolation: The chlorinated intermediate is then reacted with a methylthiolating agent, such as methylthiolate (CH3SNa), to introduce the methylthio group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(methylthio)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).
Major Products Formed
Oxidation: 5-Chloro-6-(methylthio)nicotinic acid.
Reduction: 5-Chloro-6-(methylthio)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(methylthio)nicotinaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the biomolecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
5-Chloronicotinaldehyde: Lacks the methylthio group at the 6-position.
6-Methylthionicotinaldehyde: Lacks the chlorine atom at the 5-position.
5-Bromo-6-(methylthio)nicotinaldehyde: Contains a bromine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloro-6-(methylthio)nicotinaldehyde is unique due to the presence of both the chlorine atom and the methylthio group on the nicotinaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6ClNOS |
---|---|
Molecular Weight |
187.65 g/mol |
IUPAC Name |
5-chloro-6-methylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNOS/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 |
InChI Key |
BATYDDFVOUPADJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)C=O)Cl |
Origin of Product |
United States |
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